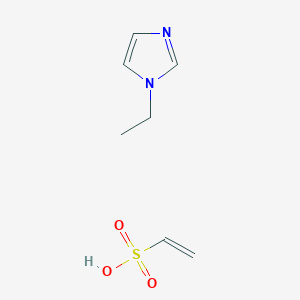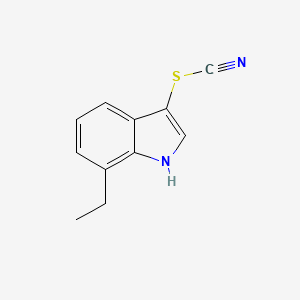
7-Ethyl-1H-indol-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1H-indol-3-yl thiocyanate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an ethyl group at the 7th position and a thiocyanate group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indol-3-yl thiocyanate typically involves the introduction of the thiocyanate group to the indole ring. One common method is the reaction of 7-ethylindole with thiocyanogen (SCN2) under acidic conditions. The reaction proceeds through electrophilic substitution at the 3rd position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines or thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, resulting in the formation of different indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino or thiol-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Ethyl-1H-indol-3-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Ethyl-1H-indol-3-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The indole ring system can also interact with various receptors and enzymes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 7-Ethyl-1H-indole-3-carboxaldehyde
- 7-Ethyl-1H-indole-3-acetic acid
- 7-Ethyl-1H-indole-3-carboxylic acid
Comparison: 7-Ethyl-1H-indol-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
691848-34-7 |
|---|---|
Formule moléculaire |
C11H10N2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
(7-ethyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C11H10N2S/c1-2-8-4-3-5-9-10(14-7-12)6-13-11(8)9/h3-6,13H,2H2,1H3 |
Clé InChI |
HGKSIFXKEUPFPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CN2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
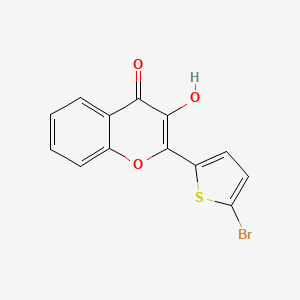
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
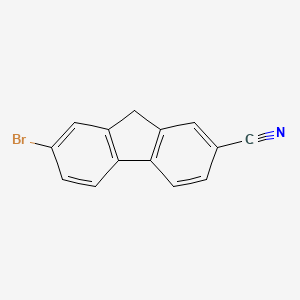
![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)

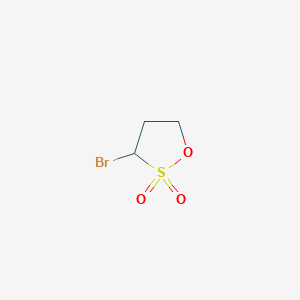
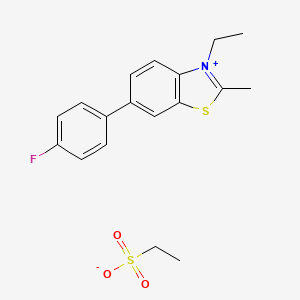
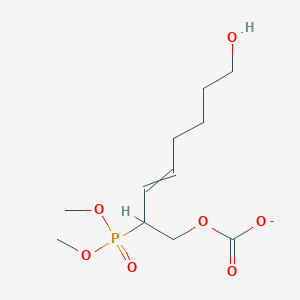
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
